ABC34 vs. JJH260 and KC01: Validated Lack of AIG1 Inhibition Confirms Its Role as a True Negative Control
ABC34 is specifically designed as an inactive control for AIG1 inhibitors. In a direct comparison using a 9-PAHSA substrate hydrolysis assay in hAIG1-transfected HEK293T proteomes, ABC34 showed an IC50 value greater than 25 µM [1]. In stark contrast, the active AIG1 inhibitors KC01 and JJH260 demonstrated potent inhibition with IC50 values of 0.21 ± 0.08 µM and 0.57 ± 0.14 µM, respectively [1].
| Evidence Dimension | Inhibition of 9-PAHSA Hydrolysis by AIG1 |
|---|---|
| Target Compound Data | IC50 > 25 µM |
| Comparator Or Baseline | KC01 (IC50 = 0.21 ± 0.08 µM); JJH260 (IC50 = 0.57 ± 0.14 µM) |
| Quantified Difference | >119-fold less potent than KC01; >44-fold less potent than JJH260 |
| Conditions | hAIG1-transfected HEK293T proteomes, 100 µM 9-PAHSA substrate, 30 min incubation |
Why This Matters
This data definitively validates ABC34 as an inactive control for the AIG1 active site, ensuring that any observed biological effects in comparative studies can be confidently attributed to AIG1 inhibition by JJH260 or KC01, and not to non-specific cellular toxicity or vehicle effects.
- [1] Parsons, W. H., Kolar, M. J., Kamat, S. S., Cognetta, A. B., Hulce, J. J., Saez, E., ... & Cravatt, B. F. (2016). AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs. Nature chemical biology, 12(5), 367-372. View Source
